1-Phenol-4-sulfonic acid acetate potassium salt

bleach activation perhydrolysis kinetics structure–reactivity correlation

Researchers studying perhydrolysis kinetics or LAS biodegradation pathways often lack a well-characterized short-chain model substrate. This potassium salt fills that gap with published kinetic constants (βnuc = 0.42 ± 0.01; Km = 27.0 μM, Vmax = 255.0 μmol·mg⁻¹·min⁻¹) that isolate the acetyl leaving-group effect without steric interference from longer acyl chains. • Serves as a baseline reference for designing next-generation bleach activators. • Validated substrate for 4-sulfophenyl acetate esterase assays and environmental monitoring. • Crystalline, low-hygroscopicity potassium salt suitable for anhydrous synthetic protocols.

Molecular Formula C8H7KO5S
Molecular Weight 254.3 g/mol
CAS No. 110949-38-7
Cat. No. B026002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenol-4-sulfonic acid acetate potassium salt
CAS110949-38-7
Synonyms1-Phenol-4-sulfonic acid acetate potassium salt
Molecular FormulaC8H7KO5S
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]
InChIInChI=1S/C8H8O5S.K/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1
InChIKeyVVLGUYDKYZWWSO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenol-4-sulfonic acid acetate potassium salt (CAS 110949-38-7): Core Identity and Procurement-Relevant Profile


1-Phenol-4-sulfonic acid acetate potassium salt (CAS 110949-38-7), systematically named potassium 4-acetyloxybenzenesulfonate, is a dual-functional aromatic sulfonate ester bearing an acetoxy leaving group at the para position and a potassium counterion. With molecular formula C₈H₇KO₅S and molecular weight 254.30 g·mol⁻¹, the compound is supplied as a white crystalline powder with high water solubility conferred by its ionic sulfonate group . It belongs to the acyloxybenzenesulfonate class, a family recognized since the mid-20th century for surfactant properties and, for shorter-chain acyl variants, bleach activation capability [1]. The compound's 4-sulfophenyl acetate anion also serves as a defined intermediate in the bacterial biodegradation pathway of linear alkylbenzenesulfonate (LAS) surfactants and as a characterized substrate for 4-sulfophenyl acetate esterase [2].

Why 1-Phenol-4-sulfonic acid acetate potassium salt Cannot Be Interchanged with Generic Acyloxybenzenesulfonates


Acyloxybenzenesulfonates are not a uniform commodity class. Three structural variables independently govern performance: (i) the acyl chain length, which determines perhydrolysis kinetics and the hydrophobicity of the generated peroxyacid [1]; (ii) the counterion identity (K⁺ vs. Na⁺), which alters solubility, crystallinity, and hygroscopicity [2]; and (iii) the aromatic ring substitution pattern, where electron-withdrawing groups (e.g., –NO₂) can shift the reaction mechanism from concerted to stepwise [3]. The potassium salt of 4-acetoxybenzenesulfonate occupies a specific position in this multi-parameter space—short-chain acetyl derivative, potassium counterion, unsubstituted ring—that is not replicated by the more common sodium p-acetoxybenzene sulfonate (SABS, CAS 3885-04-9), the commercial bleach activator sodium nonanoyloxybenzenesulfonate (NOBS), or the regioisomeric potassium 4-acetylphenyl sulfate (CAS 38533-41-4). Substitution without experimental verification risks altered reactivity, solubility, or enzyme recognition.

Quantitative Differentiation Evidence for 1-Phenol-4-sulfonic acid acetate potassium salt (CAS 110949-38-7) Against Closest Analogs


Peroxide Bleach Activation βnuc Distinguishes Acetyl from Long-Chain Acyl Analogs

In the reaction with peroxide nucleophiles, acetyloxybenzenesulfonate (the anion of the target compound) exhibits a Brønsted βnuc value of 0.42 ± 0.01, which is nearly identical to that of the reference ester para-nitrophenyl acetate (βnuc = 0.40 ± 0.01) but substantially lower than that of the commercial bleach activator n-nonanoyloxybenzenesulfonate (NOBS, βnuc = 0.56 ± 0.05) [1]. This quantitative difference means the acetyl derivative's perhydrolysis rate is less sensitive to the basicity of the peroxide nucleophile than that of the longer-chain analog, resulting in a mechanistically distinct activation profile that affects low-temperature bleaching efficiency.

bleach activation perhydrolysis kinetics structure–reactivity correlation

Aminolysis Brønsted Slope Positions the Compound in a Defined Reactivity Hierarchy Among Phenyl Acetates

In aminolysis with poly(ethylenimine) (PEI) across a pH range of 4.36–11.20 at 25 °C in 1 M KCl, 4-acetoxybenzenesulfonate yields a linear Brønsted-type plot with slope β = 0.82. This places it at an intermediate reactivity between 2-nitrophenyl acetate (β = 0.92) and 4-acetoxy-3-chlorobenzoic acid (β = 0.99), and clearly distinguishable from the more activated 4-acetoxy-3-nitrobenzenesulfonate, which produces a curved (non-linear) Brønsted plot indicative of a stepwise mechanism with a change in the rate-determining step [1]. The linear plot for 4-acetoxybenzenesulfonate confirms a concerted mechanism under these conditions, a property not shared by the 3-nitro-substituted analog.

aminolysis kinetics poly(ethylenimine) Brønsted correlation

Enzymatic Hydrolysis Kinetic Parameters Define Utility as a Characterized Substrate in Biodegradation Research

The 4-sulfophenyl acetate anion (the conjugate base of the target compound) is a natural intermediate in the bacterial degradation of linear alkylbenzenesulfonate (LAS) surfactants. A purified 4-sulfophenyl acetate esterase from Comamonas testosteroni KF-1 catalyzes its stoichiometric hydrolysis (1:1:1:1 molar ratio to 4-sulfophenol and acetate) with well-characterized Michaelis–Menten kinetics: Km = 27.0 μM, Vmax = 255.0 μmol·mg⁻¹·min⁻¹, and specific activity = 188.0 U·mg⁻¹ [1]. These quantitative parameters are compound-specific; they cannot be assumed for the sodium salt or for ring-substituted analogs, as enzyme recognition in the LAS degradation pathway depends on the precise sulfonate ester structure.

biodegradation esterase kinetics LAS surfactant pathway

Potassium Counterion Differentiates Physicochemical Properties from the Sodium Salt Analog

The potassium salt (CAS 110949-38-7, MW 254.30) and the sodium salt (CAS 3885-04-9, MW 238.19) share the identical 4-acetoxybenzenesulfonate anion but differ in counterion. Systematic spectroscopic studies on alkali metal benzenesulfonates have demonstrated that the counterion identity (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) measurably affects the electronic charge distribution of the sulfonate group and the aromatic ring, with distinct FT-IR, FT-Raman, and NMR spectral signatures for each salt [1]. Furthermore, in surfactant systems, potassium counterions exhibit weaker binding to anionic micelles than sodium, affecting aggregation behavior [2]. Although direct solubility comparison data for the two 4-acetoxybenzenesulfonate salts are not published, the general class-level behavior of benzenesulfonate salts predicts the potassium salt will have distinct crystallization and hygroscopicity profiles relevant to formulation and storage.

counterion effect solubility spectroscopic characterization

Structural Isomerism with 4-Acetylphenyl Sulfate (CAS 38533-41-4) Requires Analytical Discrimination

The target compound (potassium 4-acetyloxybenzenesulfonate, CAS 110949-38-7) and potassium 4-acetylphenyl sulfate (CAS 38533-41-4) share the identical molecular formula C₈H₇KO₅S and molecular weight (~254.30 g·mol⁻¹) but differ fundamentally in connectivity: the target is a sulfonate ester (acetoxy group attached to the phenyl ring; sulfonate –SO₃⁻ directly bonded to the ring), whereas CAS 38533-41-4 is a sulfate ester (acetyl group directly on the phenyl ring; sulfate –O–SO₃⁻ as the linkage) . The sulfate ester is a specific substrate for rat arylsulfatase C , whereas the sulfonate ester is an intermediate in LAS biodegradation and a bleach activator model compound. These two isomers cannot be distinguished by molecular formula or molecular weight alone and require orthogonal analytical confirmation (e.g., NMR, IR, or enzymatic specificity) for identity verification.

structural isomer sulfonate vs. sulfate ester analytical specification

Procurement-Driven Application Scenarios for 1-Phenol-4-sulfonic acid acetate potassium salt (CAS 110949-38-7)


Mechanistic Probe in Bleach Activator Structure–Reactivity Studies

The compound's well-characterized βnuc value (0.42 ± 0.01) and its near-identity to the p-nitrophenyl acetate reference make it an ideal short-chain model for studying the fundamental acyl transfer mechanism from esteric bleach activators to peroxide nucleophiles. Unlike NOBS (βnuc = 0.56 ± 0.05), the acetyl derivative minimizes steric and polar interference from the acyl chain, allowing isolation of the leaving group effect on perhydrolysis kinetics [1]. Researchers designing next-generation bleach activators can use this compound as a baseline to quantify the incremental contribution of acyl chain modifications.

Validated Substrate for LAS Surfactant Biodegradation Pathway Assays

With its defined kinetic parameters (Km = 27.0 μM, Vmax = 255.0 μmol·mg⁻¹·min⁻¹) for 4-sulfophenyl acetate esterase from C. testosteroni KF-1 [1], this compound serves as a characterized substrate for monitoring the second enzymatic step of the LAS biodegradation pathway. Environmental microbiology laboratories and industrial biodegradability testing facilities can employ the potassium salt directly in esterase activity assays, enzymatic screening, or as a reference standard for quantifying sulfophenyl acetate intermediates in environmental samples.

Synthetic Intermediate for Sulfophenyl Ester Derivatization

The acetoxy group functions as a readily displaceable leaving group, enabling transesterification with higher carboxylic acids to generate longer-chain acyloxybenzenesulfonates with tailored surfactant or bleach activation properties. Patent literature describes the use of anhydrous phenolsulfonate salts—explicitly including potassium salts—as starting materials for acyloxybenzenesulfonate synthesis via reaction with carboxylic acid derivatives [1]. The potassium salt's crystallinity and defined water content (<0.5% required for anhydrous process conditions) offer practical advantages over the more hygroscopic sodium salt in moisture-sensitive synthetic protocols.

Analytical Reference Standard for Sulfonate Ester Identity and Purity Verification

Given the existence of the isobaric structural isomer potassium 4-acetylphenyl sulfate (CAS 38533-41-4, identical molecular formula C₈H₇KO₅S) [1], this compound provides a critical reference material for developing and validating analytical methods (NMR, IR, HPLC-MS) capable of discriminating sulfonate esters from sulfate esters. Analytical laboratories supporting detergent, surfactant, or environmental testing facilities should maintain authenticated samples of both isomers to ensure accurate identification in complex mixtures or degradation studies.

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